4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as PEPA, can be achieved through two main strategies . One involves ring construction from different cyclic or acyclic precursors, while the other involves functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

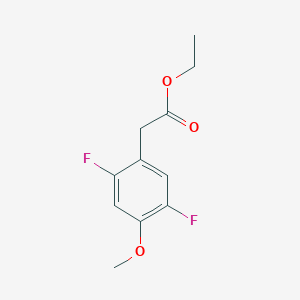

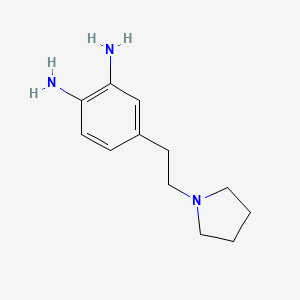

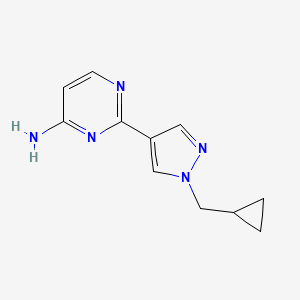

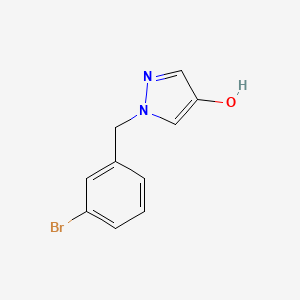

The structure of PEPA consists of a benzene ring, two amino groups, and a pyrrolidine ring. The molecule has two chiral centers and exhibits enantiomorphism. The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Physical And Chemical Properties Analysis

PEPA is a crystalline powder that is soluble in water, methanol, and ethanol. Its melting point is around 180°C, and it has a boiling point of 478.6°C.Applications De Recherche Scientifique

Chemical Properties and Complex Formation

The chemistry of compounds containing pyrrolidine rings, such as 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine, has been extensively studied due to their potential in forming complex structures with interesting properties. Pyrrolidine rings contribute significantly to stereochemistry and 3D molecular structure due to their sp3 hybridization and non-planarity, which is crucial in drug discovery for achieving target selectivity. The saturation of the pyrrolidine ring allows efficient exploration of pharmacophore space, offering a wide range of biological activities. This saturation also contributes to the increased three-dimensional coverage of molecules, facilitating interactions with biological targets. The structural diversity achieved through the incorporation of pyrrolidine rings is instrumental in the design of compounds with novel biological profiles (Li Petri et al., 2021).

Role in Medicinal Chemistry

Pyrrolidine rings, as part of the structure of 4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine, play a pivotal role in medicinal chemistry. They are part of a class of nitrogen heterocycles widely used by medicinal chemists to develop treatments for various diseases. The flexibility in their chemical modification and their contribution to the three-dimensional structure of molecules make them valuable in drug design. Specifically, the pyrrolidine ring is involved in the synthesis of bioactive molecules with significant pharmacological importance, including those with antibacterial, antifungal, and antiviral activities. Its presence in a molecule can influence the molecule's stereochemistry and pharmacokinetics, thereby affecting its biological activity and potential as a therapeutic agent (Saganuwan, 2017).

Mécanisme D'action

Although the exact mechanism of action for PEPA is not specified, it has been shown to enhance the activity of nicotinic acetylcholine receptors (nAChRs) and gamma-aminobutyric acid (GABA) receptors.

Orientations Futures

Propriétés

IUPAC Name |

4-(2-pyrrolidin-1-ylethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c13-11-4-3-10(9-12(11)14)5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTQTSYDDIWUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCC2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-(Pyrrolidin-1-yl)ethyl)benzene-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate](/img/structure/B1408972.png)

![trans-2-Fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408974.png)

![(4S)-7-Bromo-2,3,4,5-tetrahydro-1,4-methanobenzo[b][1,4]diazepine](/img/structure/B1408980.png)